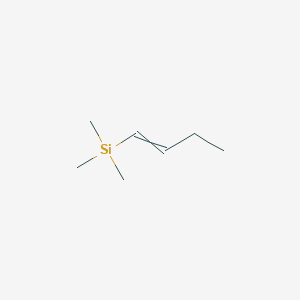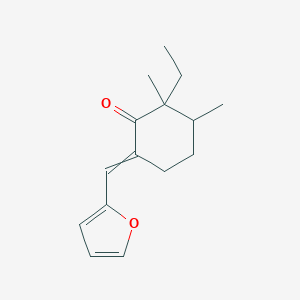
1-Butenyltrimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butenyltrimethylsilane (BTMS) is an organosilicon compound that has gained significant attention in the scientific community due to its unique properties and potential applications. BTMS is a colorless liquid that is soluble in a variety of organic solvents and is widely used as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of 1-Butenyltrimethylsilane in organic synthesis involves the formation of a carbon-carbon bond through nucleophilic addition. The reaction typically occurs between the 1-Butenyltrimethylsilane and an electrophilic species such as a carbonyl compound or an alkyl halide.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 1-Butenyltrimethylsilane. However, studies have shown that it is not toxic to human cells and does not have any significant effects on the environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-Butenyltrimethylsilane in lab experiments is its ability to act as a versatile reagent in organic synthesis. It is also readily available and relatively inexpensive. However, one limitation of using 1-Butenyltrimethylsilane is that it can be difficult to handle due to its high reactivity and sensitivity to air and moisture.
Direcciones Futuras
There are several potential future directions for research involving 1-Butenyltrimethylsilane. One area of interest is the development of new synthetic methods that utilize 1-Butenyltrimethylsilane as a key reagent. Additionally, there is potential for the use of 1-Butenyltrimethylsilane in the preparation of new functionalized silanes with unique properties. Further studies on the biochemical and physiological effects of 1-Butenyltrimethylsilane could also be conducted to determine its potential applications in the biomedical field.
Métodos De Síntesis
1-Butenyltrimethylsilane can be synthesized through the reaction of trimethylsilyl chloride with 1-butenyllithium in the presence of a catalyst such as copper(I) iodide. This method has been reported to yield high purity 1-Butenyltrimethylsilane with good yields.
Aplicaciones Científicas De Investigación
1-Butenyltrimethylsilane has been widely used in organic synthesis due to its ability to act as a nucleophile and form carbon-carbon bonds. It has also been used in the preparation of functionalized silanes and as a reducing agent in the reduction of ketones and aldehydes. Additionally, 1-Butenyltrimethylsilane has been used as a precursor for the synthesis of biologically active compounds such as pharmaceuticals and agrochemicals.
Propiedades
Número CAS |
18291-95-7 |
|---|---|
Fórmula molecular |
C9H9ClN2 |
Peso molecular |
128.29 g/mol |
Nombre IUPAC |
but-1-enyl(trimethyl)silane |
InChI |
InChI=1S/C7H16Si/c1-5-6-7-8(2,3)4/h6-7H,5H2,1-4H3 |
Clave InChI |
AUKXLNUGPJFWQM-UHFFFAOYSA-N |
SMILES |
CCC=C[Si](C)(C)C |
SMILES canónico |
CCC=C[Si](C)(C)C |
Sinónimos |
1-Butenyltrimethylsilane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(S)-3-Methyl-2-(3-isopropylfuran-2-yl)-2-cyclopenten-1-yl]ethanone](/img/structure/B231597.png)




![Ethyl 2-[(4-methoxyphenyl)methylidene]-3-oxobutanoate](/img/structure/B231620.png)

![3-[(2E,5E)-2-[[3-(2-carboxyethyl)-5-[(4-ethenyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[[(3Z)-3-ethylidene-4-methyl-5-oxopyrrol-2-yl]methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B231632.png)


![Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate](/img/structure/B231642.png)
![Ethyl 3-[(3-isopropoxyanilino)sulfonyl]-4-pyridinylcarbamate](/img/structure/B231648.png)
![N-{6-[(3-methylphenyl)sulfanyl]-3-pyridinyl}-N'-phenylurea](/img/structure/B231652.png)